![molecular formula C18H17N3O2S B7555047 (E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins and other inflammatory mediators. It may also work by inhibiting the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties. In addition, it has been studied for its potential effects on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide in lab experiments is its potential therapeutic properties. It may be useful in the development of new drugs for the treatment of inflammatory diseases, cancer, and diabetes. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop effective drugs based on this compound.
Direcciones Futuras
There are several future directions for the study of (E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide. One direction is to further investigate its potential therapeutic properties and develop new drugs based on this compound. Another direction is to study its mechanism of action in more detail, which may provide insights into its potential uses in the treatment of various diseases. Additionally, it may be useful to study the effects of this compound on different cell types and in different animal models to better understand its potential applications.
Métodos De Síntesis
The synthesis of (E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to obtain 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. This compound is then reacted with phenyl isocyanate to produce (E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide.
Aplicaciones Científicas De Investigación
(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer and diabetes.
Propiedades
IUPAC Name |
(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-14-7-9-16(10-8-14)17-13-18(20-19-17)21-24(22,23)12-11-15-5-3-2-4-6-15/h2-13H,1H3,(H2,19,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGSBCYNPVOWNR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)

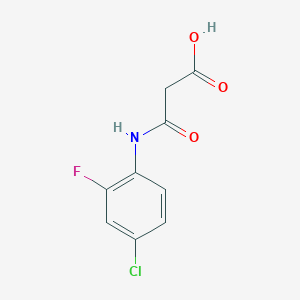
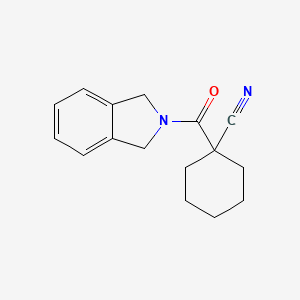
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
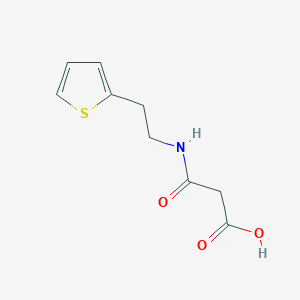
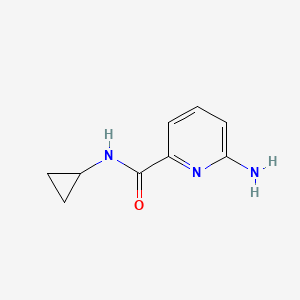
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
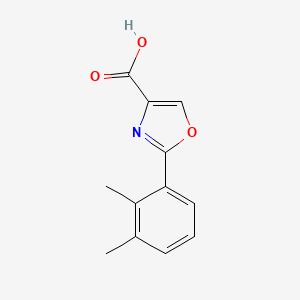

![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)